Xylitol, 1,5-anhydro-, triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

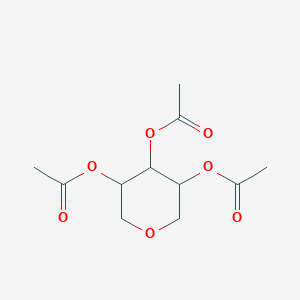

Xylitol, 1,5-anhydro-, triacetate: is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol . It is a derivative of xylitol, a naturally occurring sugar alcohol found in many fruits and vegetables. This compound is characterized by the presence of three acetyl groups attached to the xylitol backbone, making it a triacetate ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylitol, 1,5-anhydro-, triacetate typically involves the acetylation of xylitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Xylitol, 1,5-anhydro-, triacetate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield xylitol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reagent.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Xylitol and acetic acid.

Oxidation: Carboxylic acids.

Reduction: Xylitol.

Scientific Research Applications

Food Industry

Xylitol and its derivatives are widely used as sugar substitutes due to their low-caloric content and sweetness comparable to sucrose. They are particularly valuable in products aimed at diabetic consumers as they do not cause significant spikes in blood glucose levels. Xylitol also exhibits anticariogenic properties, making it beneficial for dental health by reducing the risk of tooth decay .

Pharmaceutical Applications

Oral Hygiene Products

Xylitol has been incorporated into chewing gums and oral care products due to its ability to inhibit the growth of Streptococcus mutans, a bacterium responsible for dental caries. A clinical trial demonstrated that chewing gum containing chlorhexidine acetate and xylitol significantly reduced plaque and gingival indices among elderly participants over a 12-month period .

Respiratory Health

Research indicates that xylitol may help prevent acute otitis media (ear infections) in children, showcasing its potential as a therapeutic agent in respiratory health . The mechanism involves the reduction of bacterial adhesion in the nasopharynx.

Material Science

Xylitol derivatives are being explored as components in biobased flame retardants. The incorporation of phosphorus-containing cellulose esters with xylitol derivatives has shown promising results in enhancing fire resistance while maintaining material integrity .

Case Studies

Mechanism of Action

The mechanism of action of Xylitol, 1,5-anhydro-, triacetate involves its hydrolysis to release xylitol and acetic acid. Xylitol is known to inhibit the growth of certain bacteria by interfering with their energy production pathways. The acetyl groups can also interact with cellular components, affecting various biochemical processes .

Comparison with Similar Compounds

- 2,3,4-Tri-O-acetyl-1,5-anhydroxylitol

- Acetic acid 4,5-diacetoxy-tetrahydro-pyran-3-yl ester

Uniqueness: Xylitol, 1,5-anhydro-, triacetate is unique due to its specific arrangement of acetyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and solubility .

Biological Activity

Xylitol, a five-carbon sugar alcohol, has garnered attention for its various biological activities, particularly in the context of dental health, metabolic effects, and potential therapeutic applications. The compound "Xylitol, 1,5-anhydro-, triacetate" is a derivative of xylitol that may exhibit unique properties due to its structural modifications. This article explores the biological activity of this compound based on diverse research findings.

Overview of Xylitol and Its Derivatives

Xylitol is widely recognized for its role as a sugar substitute, particularly in sugar-free products aimed at diabetic patients. Its derivatives, including 1,5-anhydro-xylitol and triacetate forms, have been studied for their potential health benefits and applications in various fields.

Biological Activities

1. Dental Health

Xylitol has been extensively studied for its effects on oral health. Its ability to inhibit the growth of Streptococcus mutans, a primary pathogen in dental caries, is well-documented. Research indicates that xylitol reduces plaque formation and enhances remineralization of enamel:

- Case Study : In a study involving children with fixed orthodontic appliances, chewing gum containing xylitol significantly reduced dental plaque weight by 43% to 47% over 28 days .

2. Antimicrobial Properties

The antimicrobial effects of xylitol extend beyond oral pathogens. It has shown efficacy against various bacteria responsible for respiratory infections:

- Mechanism : Xylitol reduces the adherence of Streptococcus pneumoniae to epithelial cells, which may lower the incidence of acute otitis media .

3. Metabolic Effects

Xylitol is metabolized through an insulin-independent pathway, making it suitable for diabetic patients. The slow conversion to glucose minimizes spikes in blood sugar levels:

- Research Findings : Studies indicate that xylitol can be transformed into glucose-6-phosphate in the liver without significant insulin involvement .

Comparative Analysis of Biological Activities

| Activity | Xylitol | 1,5-Anhydro-xylitol | Triacetate Derivative |

|---|---|---|---|

| Dental Health | Reduces S. mutans | Limited studies | Potentially enhanced |

| Antimicrobial Effects | Effective against respiratory pathogens | Limited studies | Potentially enhanced |

| Metabolic Profile | Insulin-independent | Similar metabolic pathway | Altered due to acetylation |

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of xylitol and its derivatives:

- Anti-inflammatory Activity : Xylitol has been shown to suppress the expression of inflammatory cytokines such as IL-1α, which may have implications for conditions characterized by chronic inflammation .

- Anti-cancer Properties : Preliminary data suggest that xylitol may exhibit anti-cancer activity by modulating cellular pathways involved in tumor growth and metastasis .

Synthesis and Applications

The synthesis of "this compound" involves chemical modifications that enhance its stability and possibly its bioactivity:

Properties

IUPAC Name |

(4,5-diacetyloxyoxan-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMMESQJOZVCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.